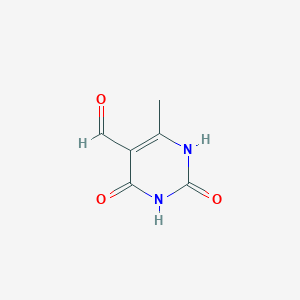
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Vue d'ensemble
Description
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The molecule contains a pyrimidine ring, a fundamental structure in many biologically active compounds, and has been the subject of research due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored through various methods. For instance, a tandem process involving acetalisation and cycloisomerization reactions has been developed for the synthesis of pyrimidine derivatives starting from 6-phenylethynylpyrimidine-5-carbaldehydes . Additionally, condensation reactions of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with acid derivatives have been described, leading to a range of products characterized by spectroscopic methods . Moreover, the synthesis of N,6-diaryl-4-methyl-2-cyanoimino-1,2,3,6-tetrahydropyrimidine-5-carboxamides has been achieved through reactions involving acetoacetic acid N-arylamides, aromatic aldehydes, and cyanoguanidine .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques. In the case of the condensation products of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde, IR, UV, 1H NMR, 13C NMR, and mass spectra have been utilized . Similarly, the structure of N,6-diaryl-4-methyl-2-cyanoimino-tetrahydropyrimidine derivatives was confirmed by IR, 1H NMR spectroscopy, and X-ray diffraction data .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives allows for the formation of various biologically significant compounds. For example, a three-component condensation reaction has been employed to synthesize novel dihydropyrimido[4,5-d]pyrimidine derivatives under solvent-free conditions . Additionally, thieno[2,3-d]pyrimidines have been prepared from 4,6-dichloropyrimidine-5-carbaldehydes through intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their structure and have been studied through various analytical techniques. The synthesized compounds often exhibit properties that make them suitable for further functionalization or evaluation as potential pharmaceutical agents. For instance, novel ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and are being investigated for their anticancer activity .
Applications De Recherche Scientifique
Synthesis of Novel Chemical Compounds : It has been used in the synthesis of bisarylmethyl-substituted pyrimidines and quinolines, which are important in medicinal chemistry (Harutyunyan, 2014).
Study of Condensation Reactions : It has been involved in condensation reactions with various acid derivatives, leading to products characterized by IR, UV, 1 H NMR, 13 C NMR, and mass spectra, which helps in understanding chemical reaction mechanisms and structures (Bobál et al., 1995).
Development of HIV-1 Inhibitors : A derivative of this compound was synthesized as an analog of MKC-442, a potent inhibitor of HIV-1 reverse transcriptase, contributing to antiviral research (Petersen, Pedersen, & Nielsen, 2001).
Investigation of Molecular Conformations : The compound has been studied for its unusual syn conformation stabilized by supramolecular interactions, contributing to the field of crystallography and molecular structure analysis (Portalone & Colapietro, 2007).
Reactions with Electrophiles : It has been used in reactions with haloalkanes and formaldehyde, forming various derivatives and contributing to organic synthesis research (Smicius et al., 2002).
Muscarinic Activity Studies : Its derivatives have been prepared and evaluated for their binding affinities for the cloned human muscarinic M1 receptor, relevant to Alzheimer's disease treatment (Jung et al., 2001).
Antiparasitic Activity Research : Derivatives of this compound were assessed for their antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, indicating its potential in developing antiparasitic drugs (Azas et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h2H,1H3,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFLZILKSTBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316232 | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
CAS RN |
24048-74-6 | |
| Record name | 24048-74-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80316232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



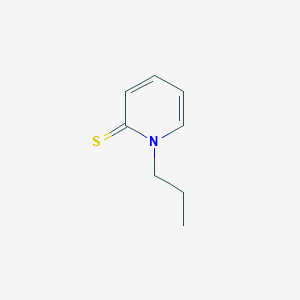

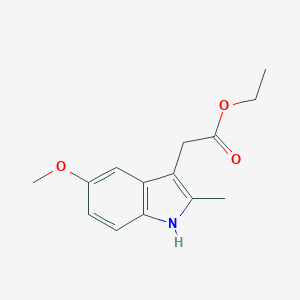

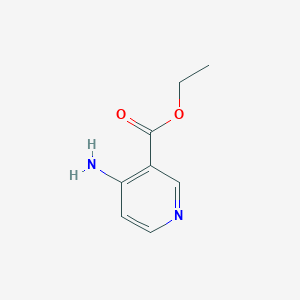

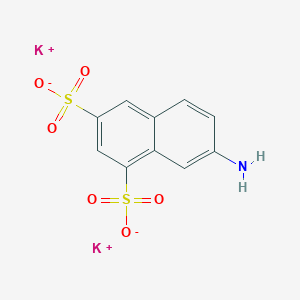
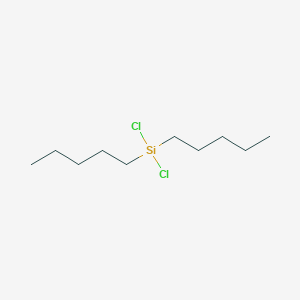
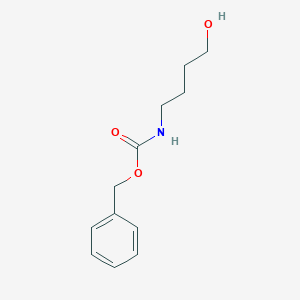

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)
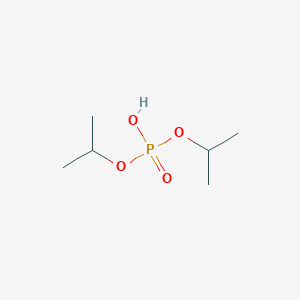
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)